molecular formula C10H8FNO2 B1445802 6-fluoro-7-methoxyisoquinolin-1(2H)-one CAS No. 905994-27-6

6-fluoro-7-methoxyisoquinolin-1(2H)-one

Cat. No. B1445802
M. Wt: 193.17 g/mol
InChI Key: RSXDNPRKLJXPQD-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxyisoquinolin-1(2H)-one is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one involves a reaction of 4-fluoro-3-methoxybenzoic acid with aminoacetaldehyde dimethylacetal in the presence of HATU and TEA in sulfolane . The reaction mixture is stirred at room temperature for 30 minutes, then treated with concentrated H2SO4 and stirred at 60°C for 2 days . The reaction mixture is then poured over ice and brought to pH 4 with 10M NaOH . The precipitate is collected by filtration, washed with water, and dried under vacuum to give 6-fluoro-7-methoxyisoquinolin-1(2H)-one as a white powder .


Molecular Structure Analysis

The InChI code for 6-fluoro-7-methoxyisoquinolin-1(2H)-one is 1S/C10H8FNO2/c1-14-9-5-7-6 (4-8 (9)11)2-3-12-10 (7)13/h2-5H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

6-Fluoro-7-methoxyisoquinolin-1(2H)-one is a solid at room temperature . It has a molecular weight of 193.18 . The boiling point and other physical properties are not specified .

Scientific Research Applications

Biological Activity Studies

6-Fluoro-7-methoxyisoquinolin-1(2H)-one and its derivatives have been explored for their biological activities. A study by Belsten and Dyke (1968) found that 1-(3,4-Dimethoxybenzyl)-6-fluoro-7-methoxyisoquinoline showed pharmacological properties similar to papaverine, a muscle relaxant and vasodilator. This suggests potential use in modifying or enhancing biological activities as compared to non-fluorinated analogues (Belsten & Dyke, 1968).

Crystal Engineering and Structural Analysis

The structural modification of fluoroisoquinoline derivatives, such as 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with fluorine substitution, has been analyzed for understanding packing features in crystals. This research by Choudhury and Row (2006) contributes to crystal engineering and provides insights into the role of fluorine in molecular interactions (Choudhury & Row, 2006).

Fluorescence and Labeling Applications

A novel fluorophore derived from 6-fluoro-7-methoxyisoquinolin-1(2H)-one, known as 6-Methoxy-4-quinolone, was identified by Hirano et al. (2004) as having strong fluorescence in a wide pH range, making it useful for biomedical analysis. Its stability against light and heat, along with its potential as a fluorescent labeling reagent, highlights its application in scientific research, especially in the field of analytical chemistry (Hirano et al., 2004).

Synthesis and Antimicrobial Properties

The compound has been studied for its synthesis and potential antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating the versatility of 6-fluoro-7-methoxyisoquinolin-1(2H)-one derivatives in developing antimicrobial agents (Patel & Patel, 2010).

Antimycobacterial Evaluation

Senthilkumar et al. (2008) focused on synthesizing derivatives for in vitro and in vivo antimycobacterial activities. Their work contributes to understanding how modifications in the 6-fluoro-7-methoxyisoquinolin-1(2H)-one structure can impact antimycobacterial efficacy (Senthilkumar et al., 2008).

Safety And Hazards

The safety information for 6-fluoro-7-methoxyisoquinolin-1(2H)-one indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-fluoro-7-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXDNPRKLJXPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)C2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-7-methoxyisoquinolin-1(2H)-one

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-3-methoxybenzoic acid (1.30 g, 7.64 mmol) and TEA (1.25 mL, 8.97 mmol) in sulfolane (6.0 mL) was treated with HATU (3.25 g, 8.55 mmol). After 10 minutes, aminoacetaldehyde dimethylacetal (0.925 mL, 8.58 mmol) was added. The reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was then treated with conc. H2SO4 (15 mL) and stirred at 60° C. for 2 days. The reaction mixture was poured over ice and brought to pH˜4 with 10M NaOH (˜55 mL). The precipitate was collected by filtration, washed with water, and dried under vacuum to give 6-fluoro-7-methoxyisoquinolin-1(2H)-one (Cpd L, 1.32 g, 89%) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.925 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pettersson, DS Johnson… - Journal of Medicinal …, 2014 - ACS Publications
Herein we describe the design and synthesis of a novel series of γ-secretase modulators (GSMs) that incorporates a pyridopiperazine-1,6-dione ring system. To align improved potency …
Number of citations: 33 pubs.acs.org

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